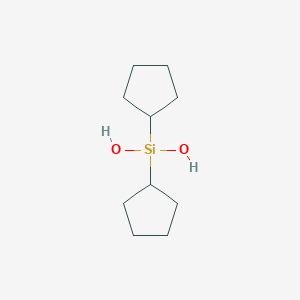

Dicyclopentyl silanediol

Vue d'ensemble

Description

Silanediol, dicyclopentyl- is a chemical compound with the molecular formula C10H20O2Si . It is a type of silanediol, which are compounds that have intrigued chemists for years due to their unique properties .

Molecular Structure Analysis

The Silanediol, dicyclopentyl- molecule contains a total of 34 bonds. There are 14 non-H bonds, 2 rotatable bonds, 2 five-membered rings, and 2 hydroxyl groups . The structure of the silanediol bound to the active site of thermolysin was found to have a conformation very similar to that of a corresponding phosphonamidate inhibitor .Chemical Reactions Analysis

Silanediols have been found to be an effective functional group for the design of active-site-directed protease inhibitors, including aspartic (HIV protease) and metallo (ACE and thermolysin) proteases . They achieve their action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .Applications De Recherche Scientifique

Catalyseurs donneurs de liaisons hydrogène

Les silanediols ont été identifiés comme une nouvelle classe de catalyseurs donneurs de liaisons hydrogène. Leur structure unique leur permet de participer à divers processus catalytiques, notamment les additions nucléophiles et l'organocatalyse. Par exemple, les silanediols peuvent faciliter l'addition nucléophile de l'indole aux nitroalcènes, qui est une étape clé dans la synthèse de nombreux produits pharmaceutiques .

Reconnaissance moléculaire et détection

Les capacités de formation de liaisons hydrogène des silanediols en font d'excellents candidats pour la reconnaissance moléculaire et les applications de détection. Ils peuvent former des complexes stables avec divers substrats, ce qui est crucial pour le développement de nouveaux matériaux de détection capables de détecter des molécules ou des ions spécifiques .

Organocatalyse

Les silanediols se sont avérés prometteurs en organocatalyse en raison de leur capacité à former de fortes liaisons hydrogène. Ils peuvent agir comme catalyseurs dans des réactions telles que le couplage C–C et les réactions de Mannich N-acyl, qui sont importantes pour la construction de molécules organiques complexes .

Réactions d'hydrolyse

L'étude des silanediols comprend leur comportement dans les réactions d'hydrolyse. Les silanediols peuvent être synthétisés par hydrolyse de dichlorosilanes, et leur réactivité dans ces processus peut être ajustée en modifiant leur structure, ce qui a des implications pour la science des matériaux et la synthèse .

Synthèse énantiosélective

Les silanediols peuvent également être utilisés dans la synthèse énantiosélective comme catalyseurs donneurs de liaisons hydrogène. Ils peuvent influencer le résultat des réactions pour produire des molécules chirales, ce qui est un aspect crucial du développement de médicaments et de la synthèse de composés biologiquement actifs .

Développement d'agents thérapeutiques

Les chercheurs ont exploré l'utilisation des silanediols dans l'avancement de nouveaux agents thérapeutiques. Leurs propriétés structurales et leur réactivité les rendent adaptés à la création de composés ayant des propriétés médicinales potentielles .

Mécanisme D'action

Target of Action

Silanediol, dicyclopentyl- is primarily known for its role as a hydrogen bond donor catalyst . It is used in various chemical reactions due to its impressive hydrogen-bonding abilities . The primary targets of Silanediol, dicyclopentyl- are the reactants in these chemical reactions that can benefit from the hydrogen-bonding capabilities of the compound .

Mode of Action

Silanediol, dicyclopentyl- interacts with its targets through hydrogen-bonding interactions . This interaction can directly activate an ionic substrate, leading to changes in the substrate’s reactivity . The hydrogen-bonding and anion-binding abilities of silanediols like Silanediol, dicyclopentyl- have significant value in enantioselective catalysis .

Biochemical Pathways

It is known that silanediols can offer reactivity patterns that are inaccessible with other types of catalysts . For instance, they are distinct in their ability to control the stereochemical outcome of certain reactions . The affected pathways and their downstream effects would depend on the specific chemical reactions in which Silanediol, dicyclopentyl- is used.

Result of Action

The molecular and cellular effects of Silanediol, dicyclopentyl-'s action would depend on the specific chemical reactions in which it is used. In general, the compound’s hydrogen-bonding capabilities can lead to changes in the reactivity of the substrates it interacts with . This can result in the formation of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Silanediol, dicyclopentyl- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactants or catalysts, and the temperature and pressure conditions of the reaction

Orientations Futures

Silanediols have joined the ranks of metal-free alternatives for catalyzing addition reactions . They have the potential to match the hydrogen-bonding abilities of urea, thiourea, and guanidinium organocatalysts that mimic the activating properties of amino acids in peptides and enzymes . This suggests that chemists should consider silanediols when looking for low-cost, low-toxicity, air-stable replacements for transition-metal catalysts .

Analyse Biochimique

Biochemical Properties

Silanediol, dicyclopentyl- has been found to have protease inhibitor properties . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes. This suggests that Silanediol, dicyclopentyl- may interact with various enzymes and proteins in biochemical reactions .

Molecular Mechanism

Silanediols have been shown to act as transition state analog inhibitors of protease enzymes . This suggests that Silanediol, dicyclopentyl- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

dicyclopentyl(dihydroxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCJXDUBNUSNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601167 | |

| Record name | Dicyclopentylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-85-1 | |

| Record name | Dicyclopentylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)